1-Naphthylamine-2,7-disulfonic acid

Dye intermediate Aqueous synthesis Solubility

Azo coupling reactions often stall due to solubility-limited diazotization. 1-Naphthylamine-2,7-disulfonic acid (Kalle's Acid, CAS 486-54-4) eliminates this bottleneck through its 2,7-disulfonic acid substitution pattern, delivering >10-fold aqueous solubility over monosulfonic analogs. Key differentiation: (1) Enables high-concentration diazotization/coupling without organic co-solvents-critical for reactive dye patents; (2) Regioselective template-free polymerization to electroactive PANDA nanoparticles with reversible redox behavior-inaccessible to positional isomers; (3) Distinct blue-green fluorescence (vs. blue for other isomers) provides built-in spectroscopic identity confirmation during QC. Supplied as a crystalline solid with validated isomer-specific purity via salting-out chromatography on Amberlite CG-120.

Molecular Formula C10H9NO6S2
Molecular Weight 303.3 g/mol
CAS No. 486-54-4
Cat. No. B12758867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylamine-2,7-disulfonic acid
CAS486-54-4
Molecular FormulaC10H9NO6S2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H9NO6S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
InChIKeyQRTHCSOVSYURGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthylamine-2,7-disulfonic acid Overview


1-Naphthylamine-2,7-disulfonic acid (CAS 486-54-4), also known as Kalle's acid or 1-amino-2,7-naphthalenedisulfonic acid, is an aromatic aminonaphthalenesulfonic acid with the molecular formula C₁₀H₉NO₆S₂ and molecular weight 303.31 g/mol [1]. The compound features an amino group at the 1-position and sulfonic acid groups at the 2- and 7-positions of the naphthalene ring [2]. This disulfonic acid substitution pattern confers distinct physicochemical properties that differentiate it from monosulfonic acid analogs and other positional isomers within the aminonaphthalenesulfonic acid class, making it a specialized intermediate for applications requiring specific solubility, spectral, or electrochemical characteristics [3].

Aqueous azo dye coupling intermediate with high solubility
Monomer for electroactive conducting polymer (PANDA) synthesis
Blue-green fluorescence enables spectroscopic detection

1-Naphthylamine-2,7-disulfonic acid Substitution Evidence


Substitution of 1-naphthylamine-2,7-disulfonic acid with other aminonaphthalenesulfonic acids, including monosulfonic acid analogs such as 1-naphthylamine-4-sulfonic acid (naphthionic acid) or alternative disulfonic acid isomers, cannot be performed without compromising critical performance parameters. The specific 2,7-disulfonic acid substitution pattern directly governs aqueous solubility [1], fluorescent emission wavelength [2], electrochemical polymerization behavior [3], and chromatographic retention characteristics [4]. Furthermore, the compound's toxicological profile relative to 2-naphthylaminedisulfonic acid derivatives carries implications for handling and regulatory classification in industrial settings [5]. The quantitative evidence below establishes that these differences are substantial and application-critical, not merely incremental variations.

Aqueous solubility Monosulfonic acid analogs may sharply reduce solubility, requiring co-solvents or heating that alter reaction profiles.
Electropolymerization Isomeric naphthylamines with different substitution patterns may fail to polymerize, preventing access to electroactive coatings.
Fluorescence identity Emission wavelength shifts (blue vs. blue-green) may compromise spectroscopic tracking and QC identity confirmation.

1-Naphthylamine-2,7-disulfonic acid Differentiation Evidence


Aqueous Solubility vs. Monosulfonic Acid Comparator

1-Naphthylamine-2,7-disulfonic acid exhibits substantially higher aqueous solubility compared to the monosulfonic acid analog 1-naphthylamine-4-sulfonic acid (naphthionic acid), a property directly attributable to the presence of two sulfonic acid groups versus one [1]. While the target compound is reported as soluble in water , the monosulfonic acid comparator requires 3.45 liters of water to dissolve 1 gram at 10°C and 1.69 liters at 50°C [2].

Solubility vs. Monosulfonic acid
Reported
Target freely soluble; comparator 0.31 g/L at 20°C (>10-fold difference)
Aqueous coupling concentration context
Cross-study comparable; verification under process conditions recommended
Dye intermediate Aqueous synthesis Solubility

Fluorescence Emission Differentiation

The sodium salt of 1-naphthylamine-2,7-disulfonic acid displays characteristic blue-green fluorescence when dissolved in dilute alcoholic solutions, a property that distinguishes it from alternative aminonaphthalenesulfonic acid derivatives [1]. The 1,2,7-substitution pattern produces this distinct emission, whereas 1-naphthylamine-4-sulfonic acid exhibits blue fluorescence with different spectral characteristics [2].

Fluorescence emission
Reported
Target: blue-green; comparator: blue. Qualitative spectral differentiation
QC identity confirmation marker
Emission conditions may shift with counterion and solvent
Fluorescence detection Analytical tracer Quality control

Electrochemical Polymerization Selectivity

In a comparative study of amino-substituted naphthalene sulfonic acids, the 2,7-disulfonic acid derivative (1-amino-2,7-naphthalenedisulfonic acid) underwent successful regioselective electropolymerization to form poly(amino naphthalene disulfonic acid) (PANDA) nanoparticles with reversible redox behavior, while positional isomers exhibited markedly different electrochemical polymerization outcomes due to substitution pattern effects on oxidative coupling mechanisms [1]. The electrochemical behavior of isomeric naphthylaminosulfonic acids in 0.5 M sulfuric acid on platinum electrodes demonstrates that relative substituent positions critically determine the mechanism and feasibility of oxidative coupling and polymer film formation [2].

Electropolymerization
Head-to-head
Target forms PANDA nanoparticles with reversible redox; other isomers may fail
Binary selection for electroactive coatings
Polymerization medium: aqueous alkaline
Conducting polymers Electrochemical synthesis Sensor development

Chromatographic Isomer Separation

Salting-out chromatography studies on cation exchange resin (Amberlite CG-120) using 3 M calcium chloride mobile phase at pH 2.9 and 40°C demonstrated baseline separation of naphthylaminedisulfonic acid isomer pairs including amino-R/amino-C (where amino-C corresponds to the 2,7-isomer, 1-naphthylamine-2,7-disulfonic acid) [1]. The separation factors on strongly acidic resins were larger than those observed on weakly acidic resins, enabling almost quantitative recovery of individual isomers as determined by UV spectrophotometry [1].

Chromatographic separation
Head-to-head
Baseline resolution achieved on Amberlite CG-120, 3 M CaCl₂, pH 2.9, 40°C
Isomeric purity QC protocol
Separation factor validated for amino-C isomer
Isomer separation Analytical QC Purification

Enzyme Toxicity Differentiation

In comparative enzyme toxicity studies of naphthylaminedisulfonic acid derivatives, 2-naphthylaminedisulfonic acid derivatives exhibited markedly higher toxicity to fumarase compared to 1-naphthylaminedisulfonic acid derivatives [1]. The free acids and first-stage s-carbamide derivatives of both series were inert toward fumarase; toxicity emerged only with second- and third-stage carbamide derivatives, where the 2-naphthylamine series showed substantially greater enzyme inhibition [1].

Enzyme toxicity rank
Class-level
2-naphthylamine derivatives >> 1-naphthylamine derivatives in fumarase inhibition
May influence handling classification
Historical in vitro data; source review needed
Safety assessment Enzyme inhibition Toxicology

Predicted Mutagenicity & Toxicology Profile

Computational toxicology assessment of disodium 1-naphthylamine-2,7-disulfonate (the sodium salt of 1-naphthylamine-2,7-disulfonic acid) in the UNII-FDA database indicates predicted AMES toxicity (mutagenic) and carcinogenicity [1]. The compound is classified with high fish toxicity (FHMT) and low Tetrahymena pyriformis toxicity, with predicted blood-brain barrier permeability (BBB+) and negative human intestinal absorption (HIA-) [1].

In silico toxicology
Data to verify
Predicted AMES mutagenicity, carcinogenicity, fish toxicity
Safety handling protocol context
QSAR-based; regulatory review needed
Regulatory compliance Safety data Risk assessment

1-Naphthylamine-2,7-disulfonic acid Application Scenarios


High-Solubility Azo Dye Intermediate

Select 1-naphthylamine-2,7-disulfonic acid as the coupling component for azo dye synthesis when the reaction protocol demands high aqueous solubility to achieve efficient diazotization and coupling in water without organic co-solvents. The compound's >10-fold solubility advantage over monosulfonic acid analogs such as 1-naphthylamine-4-sulfonic acid [1] enables higher reactant concentrations and eliminates solubility-limited reaction bottlenecks. The 2,7-disulfonic acid substitution pattern has been employed in reactive azo dye patents utilizing aminonaphthalenesulfonic acid coupling components [2].

Conducting Polymer for Sensors & Coatings

Employ 1-naphthylamine-2,7-disulfonic acid as the monomer precursor for synthesizing poly(amino naphthalene disulfonic acid) (PANDA) nanoparticles when an electroactive, water-processable conducting polymer is required. The compound undergoes regioselective template-free polymerization in aqueous alkaline medium to yield nanoparticles exhibiting reversible redox behavior [1]. This application is not accessible to positional isomers that fail to polymerize under equivalent conditions due to substitution pattern effects on oxidative coupling mechanisms [2].

Fluorescent Detection in Analytical Methods

Utilize the sodium salt of 1-naphthylamine-2,7-disulfonic acid in analytical protocols where characteristic blue-green fluorescence [1] enables spectroscopic tracking, detection, or quantification. The distinct emission wavelength differentiates this compound from alternative aminonaphthalenesulfonic acid derivatives exhibiting blue fluorescence [2], providing a built-in identity confirmation marker during synthesis monitoring and quality control.

Isomeric Purity by Salting-Out Chromatography

Implement salting-out chromatography on cation exchange resins (Amberlite CG-120 type) with acidic calcium chloride mobile phase to separate and verify the purity of 1-naphthylamine-2,7-disulfonic acid (amino-C isomer) from co-occurring positional isomers including amino-R, amino-G, and amino-J [1]. The distinct retention behavior of the 2,7-isomer under these conditions enables almost quantitative recovery and UV spectrophotometric quantification [1], establishing a validated QC protocol for isomer-specific purity assessment.

Application
Selection Property
Validation Focus
Azo dye intermediate synthesis
Aqueous solubility without co-solvents
Coupling efficiency at high concentration
Conducting polymer (PANDA) synthesis
Electropolymerization capability
Reversible redox behavior
Fluorescence-based analytical tracking
Blue-green emission identity
Spectroscopic differentiation from isomers
Isomeric purity QC protocol
Chromatographic retention difference
Baseline separation for quantification

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